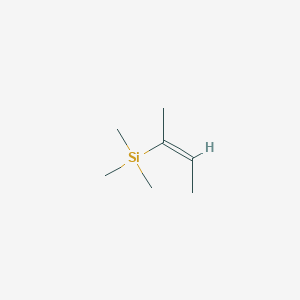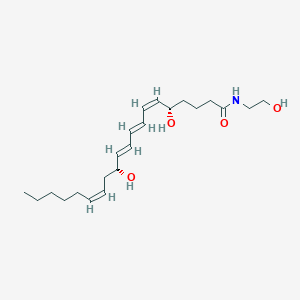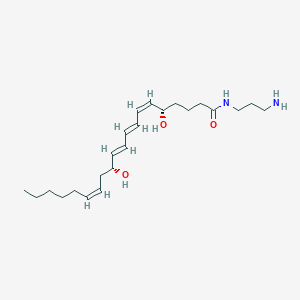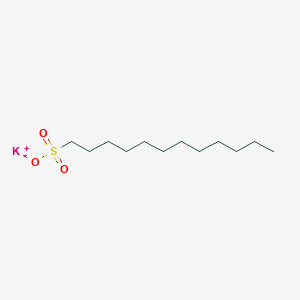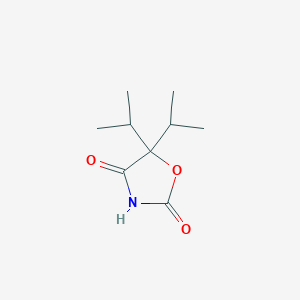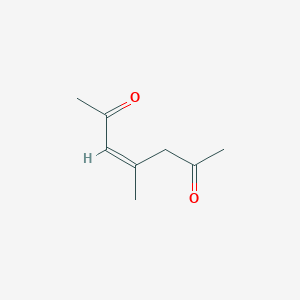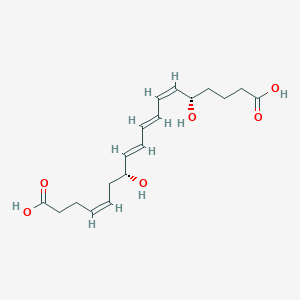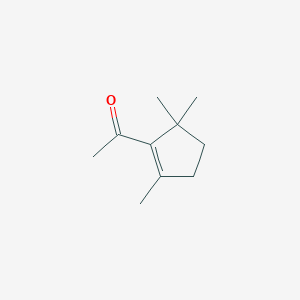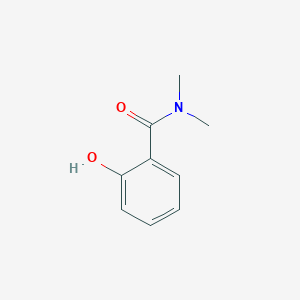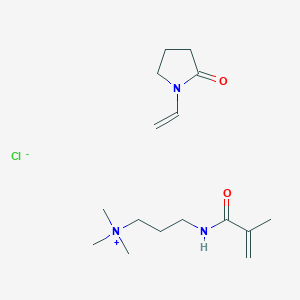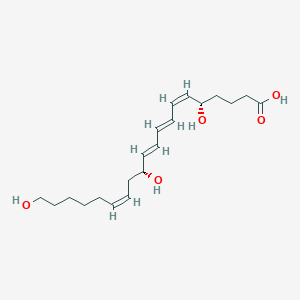![molecular formula C5H4N4O3 B162717 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione CAS No. 136411-51-3](/img/structure/B162717.png)
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione (AIPD) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. AIPD is a fused ring system that contains both isoxazole and pyrimidine rings. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Wirkmechanismus
The mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or receptors in the body. For example, 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been shown to exhibit various biochemical and physiological effects. For example, the compound has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione in scientific research is its unique chemical structure, which may provide opportunities for the development of novel therapeutic agents. However, the limitations of using 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione. One potential direction is the development of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione derivatives with improved solubility and reduced toxicity. Another direction is the investigation of the compound's potential use as a therapeutic agent for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione and its potential applications in scientific research.
Conclusion
In conclusion, 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored. 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, and has been investigated for its potential use as a therapeutic agent for neurological disorders. However, further studies are needed to fully understand the mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione and its potential applications in scientific research.
Synthesemethoden
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-amino-5-nitroisoxazole with ethyl acetoacetate, followed by the reduction of the nitro group using hydrogen gas in the presence of a palladium catalyst. The resulting compound is then cyclized using ammonium acetate to yield 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione.
Wissenschaftliche Forschungsanwendungen
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been extensively studied for its potential biological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
136411-51-3 |
|---|---|
Produktname |
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione |
Molekularformel |
C5H4N4O3 |
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
3-amino-7H-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H4N4O3/c6-2-1-3(9-12-2)7-5(11)8-4(1)10/h6H2,(H2,7,8,9,10,11) |
InChI-Schlüssel |
DZDPWLFNGQHJKO-UHFFFAOYSA-N |
Isomerische SMILES |
C12=C(ONC1=NC(=O)NC2=O)N |
SMILES |
C12=C(ON=C1NC(=O)NC2=O)N |
Kanonische SMILES |
C12=C(ONC1=NC(=O)NC2=O)N |
Synonyme |
Isoxazolo[3,4-d]pyrimidine-4,6(1H,5H)-dione, 3-amino- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




